4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a piperazine moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Related compounds have been shown to interact with alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are significant targets for various neurological conditions treatment .
Mode of Action
Similar compounds have been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Biochemical Pathways
Related compounds have been shown to affect the signaling pathways associated with alpha1-adrenergic receptors .
Pharmacokinetics
Related compounds have been shown to exhibit an acceptable pharmacokinetic profile .
Result of Action
Related compounds have been shown to produce somewhat similar effects to amphetamines, although they are much less potent and are thought to have relatively insignificant abuse potential .
Action Environment
It is known that many arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome p450 (cyp) enzyme’s activity .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have affinity for alpha1-adrenergic receptors . These receptors are among the most studied G protein-coupled receptors and are targets for endogenous neurotransmitters .
Cellular Effects
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has been found to influence cell function in several ways. It has been associated with the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . It also influences cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This mechanism of action is shared with drugs of abuse such as amphetamines .
Preparation Methods
The synthesis of 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of appropriate phenolic compounds with acetoacetic ester under acidic conditions.
Introduction of the piperazine moiety: The piperazine derivative can be synthesized separately and then attached to the chromen-2-one core via a Mannich reaction, which involves the use of formaldehyde and a secondary amine.
Final assembly: The final product is obtained by combining the chromen-2-one core with the piperazine derivative under suitable reaction conditions, such as refluxing in an appropriate solvent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as a ligand for various receptors in the central nervous system.
Pharmacology: It is investigated for its potential effects on neurotransmitter systems and its ability to modulate receptor activity.
Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules and its potential as an antimicrobial or anticancer agent.
Industrial Applications:
Comparison with Similar Compounds
4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one can be compared with other similar compounds, such as:
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also feature a piperazine moiety and are studied for their potential as alpha1-adrenergic receptor antagonists.
4-(4-bromophenyl)piperazin-1-yl derivatives: These compounds have similar structural features and are investigated for their antimicrobial activity.
Pyridazinones containing the (4-methoxyphenyl)piperazine moiety: These compounds are studied for their inhibitory effects on specific enzymes.
The uniqueness of this compound lies in its specific combination of the chromen-2-one core and the piperazine moiety, which may confer distinct biological activities and pharmacological properties.
Properties
IUPAC Name |
4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-16-12-17(2)23-21(13-16)18(14-22(26)28-23)15-24-8-10-25(11-9-24)19-4-6-20(27-3)7-5-19/h4-7,12-14H,8-11,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJUVFKOSQEBON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC=C(C=C4)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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